molecular formula C15H13ClO B8773609 4-Chloro-2',4'-dimethylbenzophenone CAS No. 57800-67-6

4-Chloro-2',4'-dimethylbenzophenone

Cat. No. B8773609
CAS RN: 57800-67-6
M. Wt: 244.71 g/mol
InChI Key: ADLCXUPBYIVLRD-UHFFFAOYSA-N
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Patent
US04453009

Procedure details

To a mixture of 12.2 g (0.05 mols) of 4-chloro-2',4'-dimethylbenzophenone, 12.1 g (0.08 mols) of cesium fluoride and 20 g of N-methylpyrrolidone were 5 ml of benzene added and water in the reaction system was removed together with benzene by azeotropy. The reaction was carried out under nitrogen atmosphere under reflux by heating while stirring for 15 hours. After cooling, the reaction product obtained was poured into 100 ml of water and then, extracted with 50 ml of diethyl ether and further with 50 ml of ether. The extracts together were dried and distilled and thus, 8.9 g of 4-fluoro-2',4'-dimethylbenzophenone were obtained.
Quantity
12.2 g
Type
reactant
Reaction Step One
Quantity
12.1 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:17]=[CH:16][C:5]([C:6]([C:8]2[CH:13]=[CH:12][C:11]([CH3:14])=[CH:10][C:9]=2[CH3:15])=[O:7])=[CH:4][CH:3]=1.[F-:18].[Cs+].CN1CCCC1=O.C1C=CC=CC=1>O>[F:18][C:2]1[CH:17]=[CH:16][C:5]([C:6]([C:8]2[CH:13]=[CH:12][C:11]([CH3:14])=[CH:10][C:9]=2[CH3:15])=[O:7])=[CH:4][CH:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
12.2 g
Type
reactant
Smiles
ClC1=CC=C(C(=O)C2=C(C=C(C=C2)C)C)C=C1
Name
Quantity
12.1 g
Type
reactant
Smiles
[F-].[Cs+]
Name
Quantity
20 g
Type
reactant
Smiles
CN1C(CCC1)=O
Step Two
Name
Quantity
5 mL
Type
reactant
Smiles
C1=CC=CC=C1
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
while stirring for 15 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
added
CUSTOM
Type
CUSTOM
Details
water in the reaction system was removed together with benzene by azeotropy
TEMPERATURE
Type
TEMPERATURE
Details
under reflux
TEMPERATURE
Type
TEMPERATURE
Details
by heating
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
the reaction product obtained
EXTRACTION
Type
EXTRACTION
Details
extracted with 50 ml of diethyl ether and further with 50 ml of ether
CUSTOM
Type
CUSTOM
Details
The extracts together were dried
DISTILLATION
Type
DISTILLATION
Details
distilled

Outcomes

Product
Details
Reaction Time
15 h
Name
Type
product
Smiles
FC1=CC=C(C(=O)C2=C(C=C(C=C2)C)C)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 8.9 g
YIELD: PERCENTYIELD 78%
YIELD: CALCULATEDPERCENTYIELD 78%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.